2-Methyl-2-{[(1-methyl-1H-pyrazol-4-yl)methyl]amino}propan-1-ol
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Overview
Description
2-Methyl-2-{[(1-methyl-1H-pyrazol-4-yl)methyl]amino}propan-1-ol is a chemical compound that features a pyrazole ring, which is a five-membered heterocyclic structure containing three carbon atoms and two nitrogen atoms
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-Methyl-2-{[(1-methyl-1H-pyrazol-4-yl)methyl]amino}propan-1-ol typically involves the reaction of 1-methyl-1H-pyrazole-4-carbaldehyde with 2-amino-2-methylpropan-1-ol under suitable conditions. The reaction is usually carried out in the presence of a reducing agent such as sodium borohydride or lithium aluminum hydride to facilitate the reduction of the intermediate imine to the desired amine .
Industrial Production Methods
Industrial production methods for this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance the yield and purity of the product. Additionally, purification techniques such as recrystallization or chromatography may be employed to obtain the compound in its pure form .
Chemical Reactions Analysis
Types of Reactions
2-Methyl-2-{[(1-methyl-1H-pyrazol-4-yl)methyl]amino}propan-1-ol can undergo various types of chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding oxides or ketones.
Reduction: Reduction reactions can further modify the functional groups present in the compound.
Substitution: The pyrazole ring can undergo substitution reactions, where one or more hydrogen atoms are replaced by other functional groups.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate or chromium trioxide for oxidation, and reducing agents like sodium borohydride or lithium aluminum hydride for reduction. Substitution reactions may involve halogenating agents or other electrophiles under suitable conditions .
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield ketones or carboxylic acids, while substitution reactions can introduce various functional groups into the pyrazole ring .
Scientific Research Applications
2-Methyl-2-{[(1-methyl-1H-pyrazol-4-yl)methyl]amino}propan-1-ol has several scientific research applications, including:
Chemistry: It serves as a building block for the synthesis of more complex heterocyclic compounds.
Biology: The compound can be used in the study of enzyme interactions and as a ligand in biochemical assays.
Industry: Used in the synthesis of specialty chemicals and materials.
Mechanism of Action
The mechanism of action of 2-Methyl-2-{[(1-methyl-1H-pyrazol-4-yl)methyl]amino}propan-1-ol involves its interaction with specific molecular targets, such as enzymes or receptors. The pyrazole ring can form hydrogen bonds and other interactions with active sites, influencing the activity of the target molecule. This can lead to various biological effects, depending on the specific target and pathway involved .
Comparison with Similar Compounds
Similar Compounds
- 2-Methyl-4-(1H-pyrazol-1-yl)benzaldehyde
- 4-[2-(1H-Pyrazol-1-yl)ethyl]piperidine
- 3-chloro-5-methyl-1-[2-(4-morpholinyl)ethyl]-1H-pyrazol-4-yl (phenyl)methanone hydrochloride
Uniqueness
2-Methyl-2-{[(1-methyl-1H-pyrazol-4-yl)methyl]amino}propan-1-ol is unique due to its specific structural features, such as the presence of both a pyrazole ring and an amino alcohol moiety. This combination allows for diverse chemical reactivity and potential biological activity, distinguishing it from other similar compounds .
Properties
Molecular Formula |
C9H17N3O |
---|---|
Molecular Weight |
183.25 g/mol |
IUPAC Name |
2-methyl-2-[(1-methylpyrazol-4-yl)methylamino]propan-1-ol |
InChI |
InChI=1S/C9H17N3O/c1-9(2,7-13)10-4-8-5-11-12(3)6-8/h5-6,10,13H,4,7H2,1-3H3 |
InChI Key |
NBINEDVTLHVMFD-UHFFFAOYSA-N |
Canonical SMILES |
CC(C)(CO)NCC1=CN(N=C1)C |
Origin of Product |
United States |
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